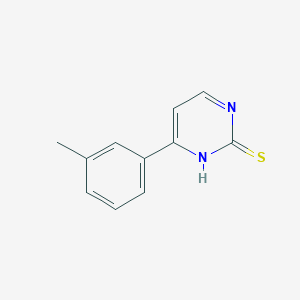![molecular formula C19H19N3O B10942925 2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10942925.png)
2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a 2-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with 2-Methylbenzyl Group: The pyrazole ring is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of Benzamide: The final step involves the reaction of the substituted pyrazole with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and pyrazoles.
Scientific Research Applications
2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.
Benzimidazoles: These compounds contain a benzene ring fused to an imidazole ring and exhibit similar chemical properties.
Benzylpyrazoles: Compounds with a benzyl group attached to a pyrazole ring.
Uniqueness
- The unique combination of the benzamide and pyrazole moieties in This compound imparts distinct chemical and biological properties.
- Its specific substitution pattern enhances its potential for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H19N3O |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C19H19N3O/c1-14-7-3-5-9-16(14)12-22-13-17(11-20-22)21-19(23)18-10-6-4-8-15(18)2/h3-11,13H,12H2,1-2H3,(H,21,23) |
InChI Key |
RQUDGGIVZQDVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942848.png)
![3-[(acetyloxy)methyl]-7-{[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942853.png)
![9-ethyl-2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942856.png)

![methyl 5-({2-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10942861.png)
![N-[3-(acetylamino)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10942863.png)
![1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10942864.png)
![5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942872.png)
![2,4-dichloro-N'-[(E)-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxyphenyl}methylidene]benzohydrazide](/img/structure/B10942876.png)
![2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10942879.png)
![4-methyl-N-{4-[(methylcarbamothioyl)amino]phenyl}benzenesulfonamide](/img/structure/B10942882.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10942885.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10942899.png)
![[2-(1-ethyl-1H-pyrazol-4-yl)quinolin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10942902.png)
